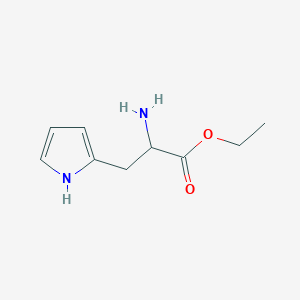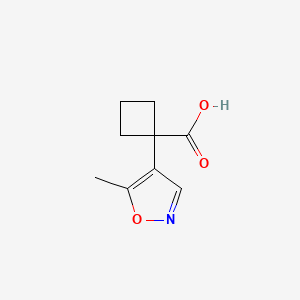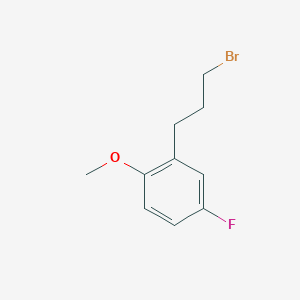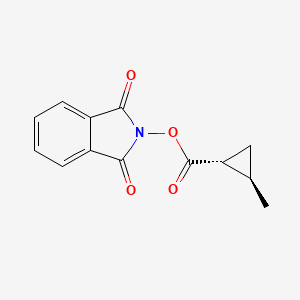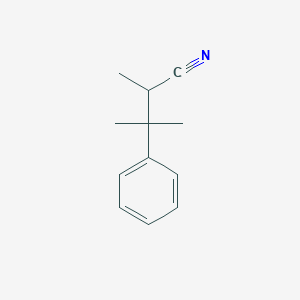
2,3-Dimethyl-3-phenylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-3-phenylbutanenitrile is an organic compound belonging to the nitrile family It is characterized by a nitrile group (-C≡N) attached to a butane chain with two methyl groups and a phenyl group as substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-3-phenylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylbutadiene with formaldehyde in the presence of aqueous sulfuric acid . Another method includes the dehydration of amides using thionyl chloride or the addition of cyanide to aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as yield, cost, and availability of reagents. The use of catalysts and optimized reaction conditions is crucial to ensure high efficiency and purity of the final product.
化学反应分析
Types of Reactions
2,3-Dimethyl-3-phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in various substituted aromatic compounds.
科学研究应用
2,3-Dimethyl-3-phenylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s ability to inhibit certain enzymes makes it useful in studying biochemical pathways.
Medicine: Research into its potential therapeutic effects, particularly in relation to enzyme inhibition, is ongoing.
作用机制
The mechanism of action of 2,3-Dimethyl-3-phenylbutanenitrile involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function. This inhibition can lead to changes in biochemical pathways and physiological effects, such as increased levels of neurotransmitters like dopamine and serotonin.
相似化合物的比较
Similar Compounds
- 2,3-Dimethylbutanenitrile
- 3-Phenylbutanenitrile
- 2,3-Dimethyl-2-phenylbutanenitrile
Uniqueness
2,3-Dimethyl-3-phenylbutanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a nitrile group with both methyl and phenyl substituents makes it particularly interesting for various chemical reactions and applications .
属性
CAS 编号 |
21101-89-3 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC 名称 |
2,3-dimethyl-3-phenylbutanenitrile |
InChI |
InChI=1S/C12H15N/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8,10H,1-3H3 |
InChI 键 |
RTQUCXQPJKKYTI-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)C(C)(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


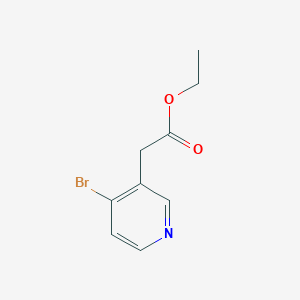
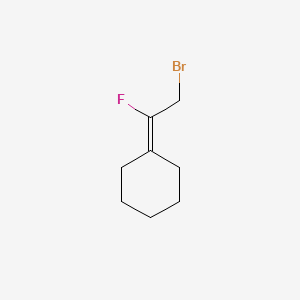
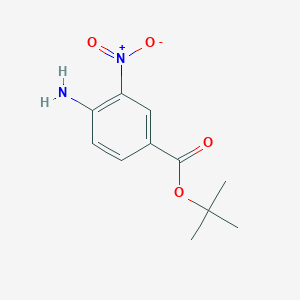
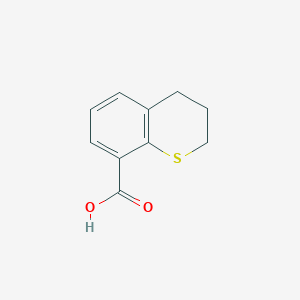
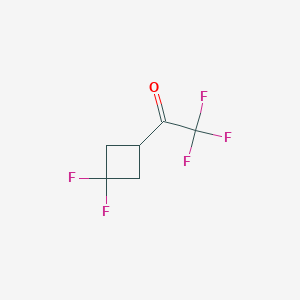
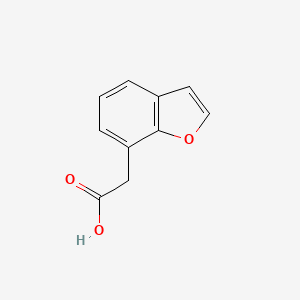
![7-Iodoimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13572331.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-1-yl)propanoicacid](/img/structure/B13572336.png)
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]heptanamide](/img/structure/B13572342.png)
